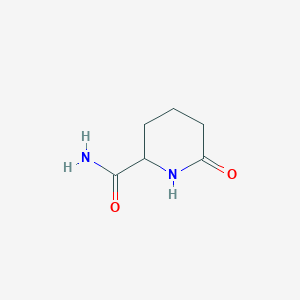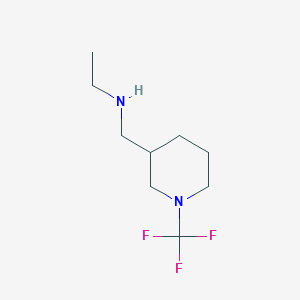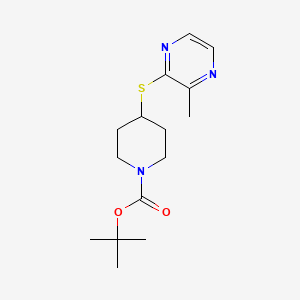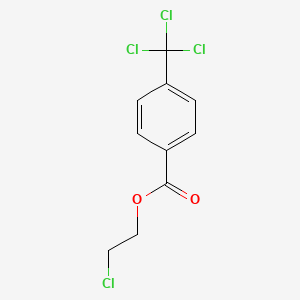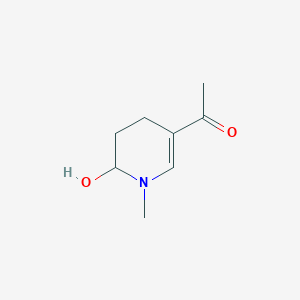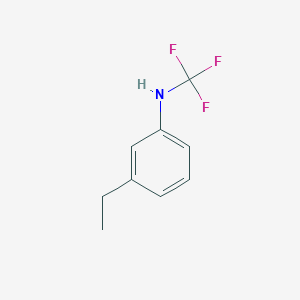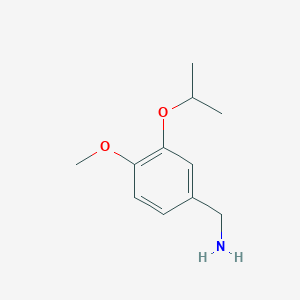
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- is an organic compound with the molecular formula C11H17NO2 It is a derivative of benzenemethanamine, featuring methoxy and isopropoxy substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- typically involves the following steps:
Starting Materials: The synthesis begins with benzenemethanamine as the core structure.
Methoxylation: Introduction of the methoxy group at the 4-position of the benzene ring. This can be achieved through a nucleophilic substitution reaction using methanol and a suitable catalyst.
Isopropoxylation: Introduction of the isopropoxy group at the 3-position. This step involves the reaction of the intermediate product with isopropanol under acidic or basic conditions.
Industrial Production Methods
Industrial production of Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Oxidation: Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzenemethanamine derivatives.
科学的研究の応用
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- involves its interaction with specific molecular targets. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzenemethanamine, 4-methoxy-: Lacks the isopropoxy group, resulting in different chemical properties.
Benzenemethanamine, 3-(1-methylethoxy)-: Lacks the methoxy group, leading to variations in reactivity and applications.
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- (9CI): A closely related compound with similar structure and properties.
Uniqueness
Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- is unique due to the presence of both methoxy and isopropoxy groups, which confer distinct chemical and physical properties
特性
CAS番号 |
738563-98-9 |
|---|---|
分子式 |
C11H17NO2 |
分子量 |
195.26 g/mol |
IUPAC名 |
(4-methoxy-3-propan-2-yloxyphenyl)methanamine |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-6,8H,7,12H2,1-3H3 |
InChIキー |
ZRVPODWGIOYKCV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=CC(=C1)CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


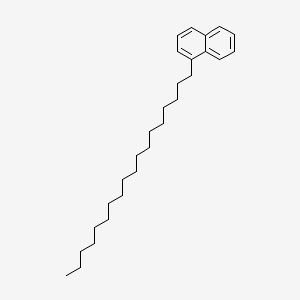
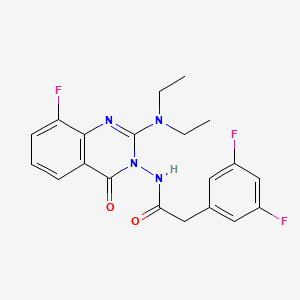
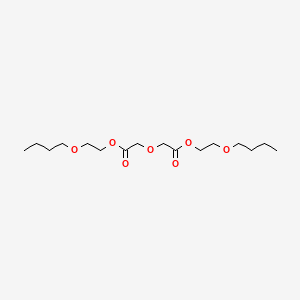
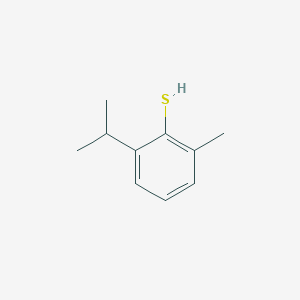
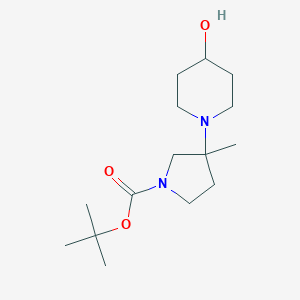
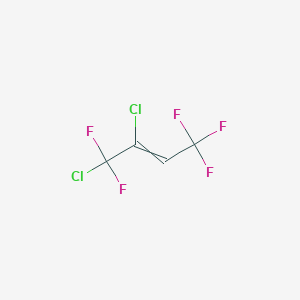
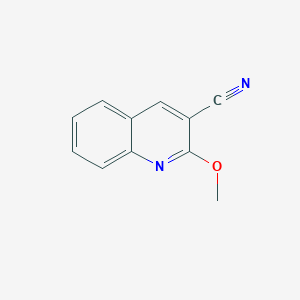
![1-([(Ethylsulfanyl)(methylsulfanyl)methyl]sulfanyl)ethane](/img/structure/B13953982.png)
